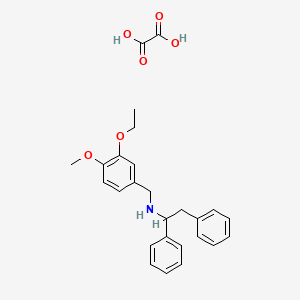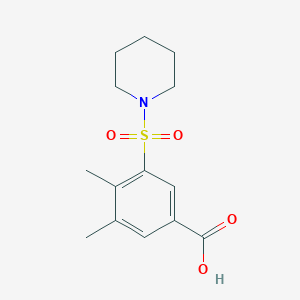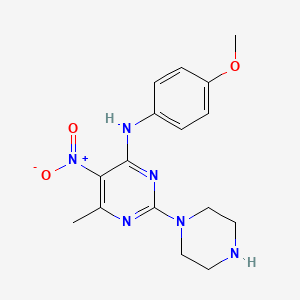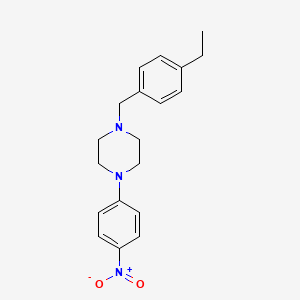
1-(3-methylcyclopentyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylcyclopentyl)-4-phenylpiperazine, also known as MCPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a chemical compound that has been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1-(3-methylcyclopentyl)-4-phenylpiperazine has been widely used in scientific research for its potential applications in the field of neuroscience. It has been shown to have an affinity for various neurotransmitter receptors, including serotonin and dopamine receptors. 1-(3-methylcyclopentyl)-4-phenylpiperazine has also been used to study the effects of psychoactive drugs on behavior and cognition in animal models.
Mecanismo De Acción
1-(3-methylcyclopentyl)-4-phenylpiperazine acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2C receptors. It also acts as an antagonist at dopamine receptors, specifically the D2 receptor. The exact mechanism of action of 1-(3-methylcyclopentyl)-4-phenylpiperazine is not fully understood, but it is believed to modulate the activity of these neurotransmitter systems, leading to changes in behavior and cognition.
Biochemical and Physiological Effects
1-(3-methylcyclopentyl)-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, leading to changes in mood and behavior. 1-(3-methylcyclopentyl)-4-phenylpiperazine has also been shown to increase heart rate and blood pressure, as well as cause dilation of blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-methylcyclopentyl)-4-phenylpiperazine in lab experiments is its well-characterized pharmacology. Its effects on neurotransmitter systems have been extensively studied, making it a useful tool for studying the effects of psychoactive drugs on behavior and cognition. However, one limitation of using 1-(3-methylcyclopentyl)-4-phenylpiperazine is its potential for side effects, such as changes in heart rate and blood pressure, which may confound experimental results.
Direcciones Futuras
There are several future directions for research on 1-(3-methylcyclopentyl)-4-phenylpiperazine. One area of research is the development of more selective agonists and antagonists for serotonin and dopamine receptors. Another area of research is the development of novel psychoactive drugs based on the structure of 1-(3-methylcyclopentyl)-4-phenylpiperazine. Finally, further research is needed to fully understand the mechanism of action of 1-(3-methylcyclopentyl)-4-phenylpiperazine and its potential applications in the field of neuroscience.
Conclusion
In conclusion, 1-(3-methylcyclopentyl)-4-phenylpiperazine, or 1-(3-methylcyclopentyl)-4-phenylpiperazine, is a psychoactive drug that has been widely studied for its potential applications in scientific research. Its well-characterized pharmacology and potential applications in the field of neuroscience make it a useful tool for studying the effects of psychoactive drugs on behavior and cognition. However, its potential for side effects and the need for further research on its mechanism of action highlight the importance of continued research in this area.
Métodos De Síntesis
The synthesis of 1-(3-methylcyclopentyl)-4-phenylpiperazine is a multi-step process that involves the reaction of 1-(3-methylcyclopentyl)piperazine with phenylacetic acid. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and is carried out under reflux conditions. The product is then purified using various techniques, such as recrystallization and chromatography.
Propiedades
IUPAC Name |
1-(3-methylcyclopentyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-14-7-8-16(13-14)18-11-9-17(10-12-18)15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOHZXKWVPQOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5415984 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5038507.png)



![1-(1,3-benzodioxol-5-yloxy)-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B5038533.png)
![N-[2-(2-pyridinylmethoxy)phenyl]tetrahydro-2H-pyran-4-amine bis(trifluoroacetate)](/img/structure/B5038538.png)

![methyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5038565.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5038576.png)

![1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5038601.png)
![1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine](/img/structure/B5038608.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]cyclohexanone](/img/structure/B5038613.png)
